

# In-Depth Technical Guide: 9-Azabicyclo[3.3.1]nonane Hydrochloride

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## Compound of Interest

**Compound Name:** 9-Azabicyclo[3.3.1]nonane hydrochloride

**Cat. No.:** B1268067

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Azabicyclo[3.3.1]nonane hydrochloride**, a key bicyclic amine that serves as a crucial building block in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold for pharmacologically active agents.

## Chemical Identity and Properties

9-Azabicyclo[3.3.1]nonane, also known as granatane, is a saturated bicyclic heterocyclic amine. Its hydrochloride salt is the common form used in synthesis due to its stability and ease of handling.

CAS Number: 6760-43-6

Synonyms:

- Granatanine hydrochloride
- Dihydrogranatenine hydrochloride

## Physicochemical Data

The following table summarizes the key physicochemical properties of 9-Azabicyclo[3.3.1]nonane and its hydrochloride salt.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>16</sub> CIN	<a href="#">[1]</a>
Molecular Weight	161.67 g/mol	<a href="#">[1]</a>
Appearance	Solid (form may vary)	<a href="#">[2]</a>
Parent Compound Formula	C <sub>8</sub> H <sub>15</sub> N	<a href="#">[1]</a>
Parent Compound Mol. Wt.	125.21 g/mol	
Parent Cmpd. <sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ: 3.57 (br. s, 2H), 2.41–2.18 (m, 2H), 2.05–1.88 (m, 4H), 1.80–1.59 (m, 6H)	<a href="#">[3]</a>
Parent Cmpd. <sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ: 46.39, 27.05, 18.65	<a href="#">[3]</a>
IR Spectrum (HCl salt)	Available on NIST WebBook (KBr disc)	<a href="#">[4]</a>

## Synthesis of 9-Azabicyclo[3.3.1]nonane Hydrochloride

The synthesis of the 9-azabicyclo[3.3.1]nonane core is a well-established multi-step process, often starting from simple acyclic precursors. The hydrochloride salt is typically formed in the final step. A representative synthetic pathway is detailed below.

## Experimental Protocol: Multi-step Synthesis

This protocol is a composite of established literature procedures for synthesizing the parent amine, followed by conversion to the hydrochloride salt.[\[3\]](#)[\[5\]](#)

Step A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[\[3\]](#)

- To a jacketed reaction flask, add water and benzylamine. Cool the mixture to 0–10 °C.

- Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4–8 °C.
- Add 50% aqueous glutaraldehyde, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.
- Add a 9% sodium acetate solution over 1.5 hours.
- Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours. Carbon dioxide evolution will be observed.
- Work up the reaction by adjusting pH, extracting with a suitable organic solvent (e.g., MTBE), and concentrating to yield the crude product.

#### Step B: Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[2]

- Dissolve the ketone from Step A in methanol and cool to 0 °C under a nitrogen atmosphere.
- Add sodium borohydride portionwise over 30 minutes.
- Allow the reaction to warm to ambient temperature and stir for 12 hours.
- Quench the reaction with acetone and remove volatile components in vacuo.
- Dissolve the residue in water and extract with dichloromethane to isolate the alcohol.

#### Step C: Debenylation to 9-Azabicyclo[3.3.1]nonan-3-ol[2]

- Dissolve the N-benzyl alcohol from Step B in ethanol and add 5N aqueous hydrochloric acid.
- Add 10% Palladium on carbon (Pd/C) catalyst.
- Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40 °C for 48 hours.
- Filter the mixture through a pad of celite or dicalite to remove the catalyst.
- Evaporate the filtrate to yield the crude product. (This product is the hydrochloride salt of the amino alcohol).

Note: For the direct synthesis of 9-Azabicyclo[3.3.1]nonane, a dehydration of the alcohol from Step B to an alkene, followed by hydrogenation and debenzylation can be performed.[3]

#### Step D: Formation of **9-Azabicyclo[3.3.1]nonane Hydrochloride**

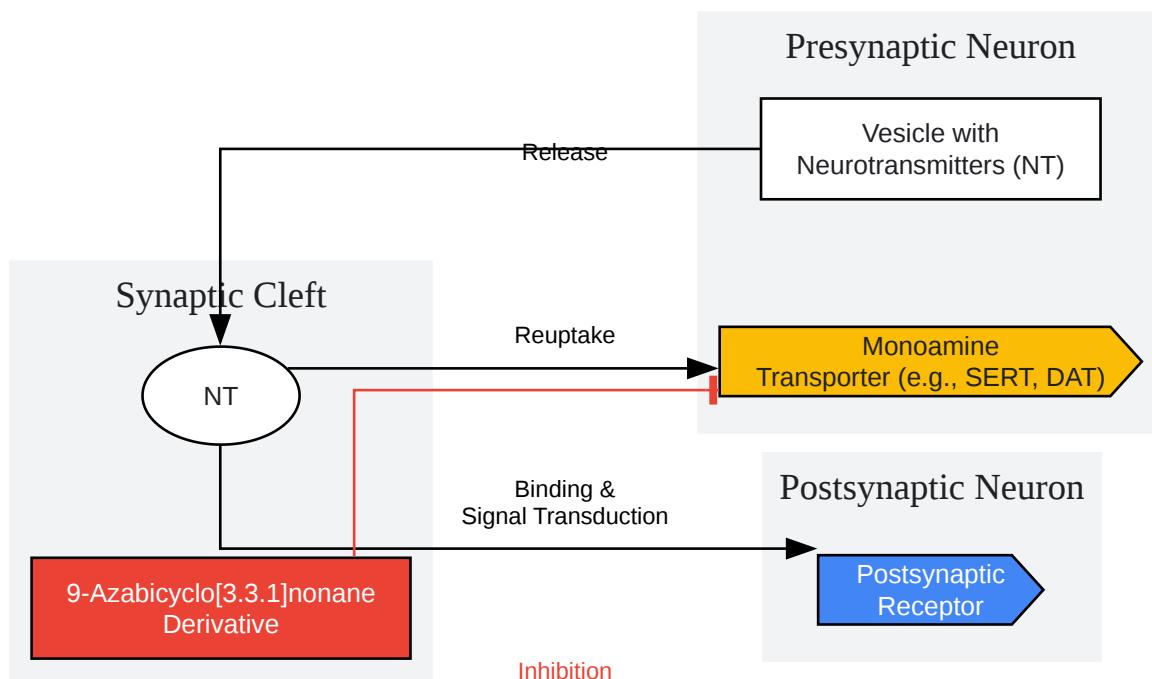
- If the free base of 9-Azabicyclo[3.3.1]nonane is obtained, dissolve it in a suitable solvent like isopropanol or ether.
- Add a solution of hydrochloric acid (e.g., 10% aqueous HCl or HCl in a compatible organic solvent) dropwise with stirring.[2][3]
- The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum.

## Applications in Drug Development

The rigid, chair-chair conformation of the 9-azabicyclo[3.3.1]nonane scaffold makes it an attractive template for designing ligands that target the central nervous system.

## Monoamine Reuptake Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane are potent inhibitors of monoamine neurotransmitter reuptake (serotonin, norepinephrine, and dopamine).[2][6] By blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, these compounds increase neurotransmitter availability, a mechanism central to the treatment of depression and other neurological disorders.[2]

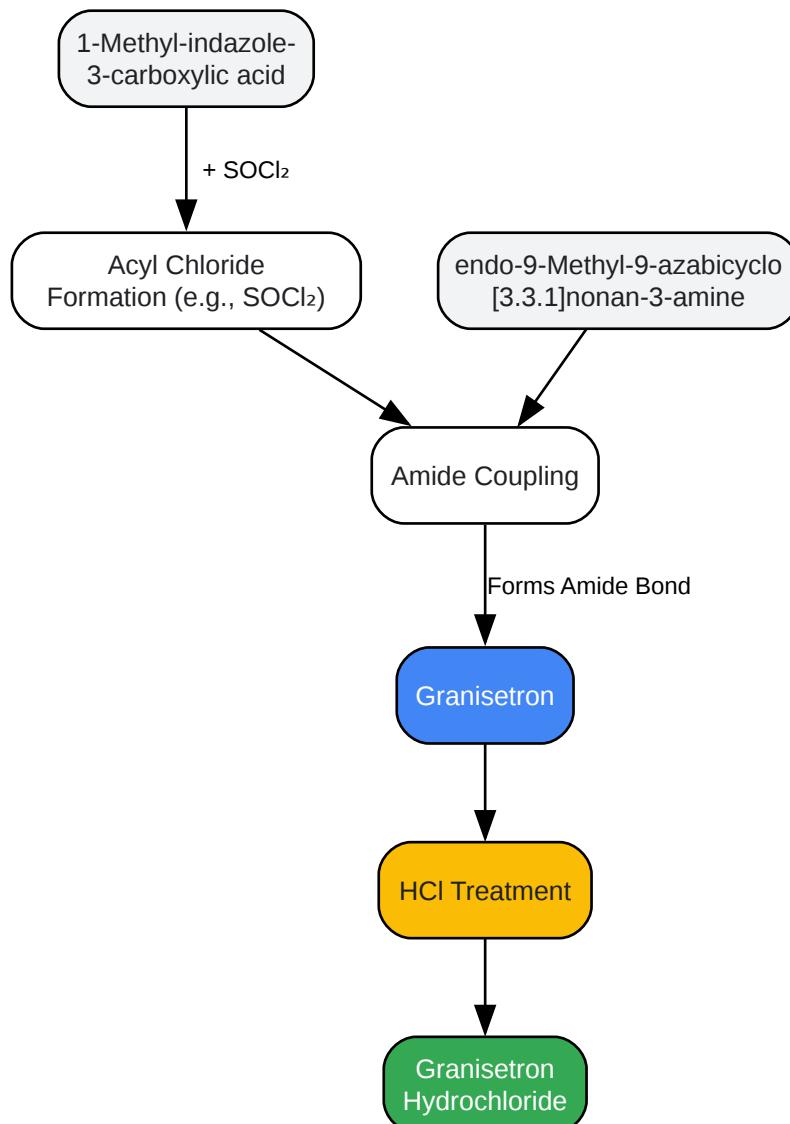


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Caption: Mechanism of monoamine reuptake inhibition by 9-azabicyclo[3.3.1]nonane derivatives.

## Precursor for Granisetron Synthesis

The N-methylated amino derivative, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a key intermediate in the synthesis of Granisetron.<sup>[7]</sup> Granisetron is a potent 5-HT<sub>3</sub> receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery.<sup>[7]</sup> The synthesis involves an amide coupling reaction.



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Caption: General synthetic workflow for Granisetron Hydrochloride.<sup>[7][8]</sup>

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